Cas no 1804359-45-2 (Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate)

Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate is a versatile intermediate in organic synthesis, particularly valuable for its trifluoromethoxy and bromomethyl functional groups. These moieties enhance reactivity, enabling selective modifications in pharmaceutical and agrochemical applications. The presence of the hydroxyl group offers additional derivatization opportunities, while the ester functionality provides stability and ease of handling. This compound is particularly useful in constructing complex heterocyclic frameworks, leveraging its pyridine core for targeted molecular design. Its structural features make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations critical in medicinal chemistry and material science. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate structure
1804359-45-2 structure
商品名:Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate
CAS番号:1804359-45-2
MF:C10H9BrF3NO4
メガワット:344.081972837448
CID:4834187

Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate
    • インチ: 1S/C10H9BrF3NO4/c1-18-8(17)2-5-7(16)4-15-6(3-11)9(5)19-10(12,13)14/h4,16H,2-3H2,1H3
    • InChIKey: FBUXTUGTJACJTG-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(=C(C(=CN=1)O)CC(=O)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 316
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 68.6

Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029093066-1g
Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate
1804359-45-2 97%
1g
$1,475.10 2022-04-02

Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate 関連文献

Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetateに関する追加情報

Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate: A Comprehensive Overview

Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate (CAS No: 1804359-45-2) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its pyridine ring system, incorporates several functional groups, including a bromomethyl group, a hydroxyl group, and a trifluoromethoxy group, which contribute to its diverse chemical properties and potential applications.

The pyridine ring serves as the central framework of this molecule, with substituents attached at specific positions to create a highly functionalized structure. The bromomethyl group at position 2 introduces electrophilic character, making it reactive in various substitution reactions. Meanwhile, the hydroxyl group at position 5 imparts hydrophilic properties, enhancing the compound's solubility in polar solvents. The trifluoromethoxy group at position 3 is known for its electron-withdrawing effects, which can influence the reactivity and stability of the molecule.

Recent studies have highlighted the potential of Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate in drug discovery and development. Its unique combination of functional groups makes it an attractive candidate for designing bioactive molecules with specific pharmacological properties. For instance, the bromomethyl group can serve as a leaving group in nucleophilic substitution reactions, enabling the synthesis of derivatives with diverse biological activities.

The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and acetylation. Researchers have explored various reaction conditions to optimize yield and purity, leveraging modern catalytic techniques and green chemistry principles. These advancements have not only improved the synthetic process but also opened avenues for scaling up production for industrial applications.

In terms of applications, Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate has shown promise in materials science as well. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry studies, where it serves as a versatile ligand for constructing metal-organic frameworks (MOFs). Additionally, its electronic properties make it a candidate for use in optoelectronic devices.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that certain microbial communities can metabolize this compound efficiently under specific environmental conditions.

In conclusion, Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate (CAS No: 1804359-45-2) stands out as a multifaceted compound with significant potential across various scientific domains. Its intricate structure and versatile functional groups continue to inspire innovative research directions, making it a subject of interest for both academic and industrial chemists alike.

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